![molecular formula C10H15N3O B13184550 N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide](/img/structure/B13184550.png)
N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide is a compound that belongs to the class of pyridinyl amides These compounds are known for their significant biological and therapeutic value, making them of great interest in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide typically involves the reaction of 2-aminopyridine with α-bromoketones under different reaction conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage. This reaction is mild and metal-free, making it an attractive option for synthesizing pyridinyl amides .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the reaction conditions can be optimized to minimize waste and reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyridine ring and the amide functional group, which can interact with different reagents under specific conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the compound under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms with altered functional groups. Substitution reactions typically result in the formation of new compounds with substituted functional groups.
科学研究应用
N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, the compound’s potential therapeutic properties make it a candidate for drug development and pharmaceutical research. Additionally, its ability to interact with various biological targets makes it useful in studying biochemical pathways and mechanisms of action .
作用机制
The mechanism of action of N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The pyridine ring and amide functional group allow the compound to bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which can be harnessed for therapeutic purposes .
相似化合物的比较
N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide can be compared to other pyridinyl amides and related compounds. Similar compounds include N-(pyridin-2-yl)imidates and 3-bromoimidazo[1,2-a]pyridines, which also contain the pyridine ring and amide functional group. this compound is unique in its specific structure and the presence of the aminomethyl group, which can influence its chemical reactivity and biological activity .
属性
分子式 |
C10H15N3O |
|---|---|
分子量 |
193.25 g/mol |
IUPAC 名称 |
N-[6-(aminomethyl)pyridin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C10H15N3O/c1-7(2)10(14)13-9-5-3-4-8(6-11)12-9/h3-5,7H,6,11H2,1-2H3,(H,12,13,14) |
InChI 键 |
YGVRBRXUFPMPMM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NC1=CC=CC(=N1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


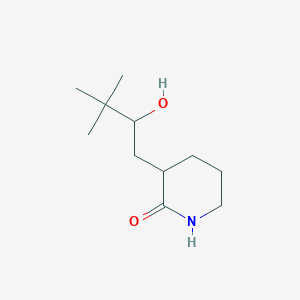
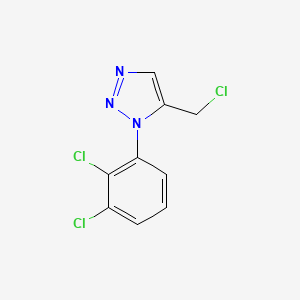
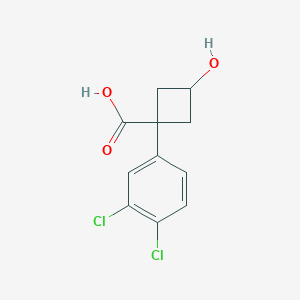

![2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13184513.png)
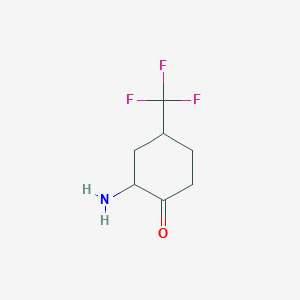
![Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13184533.png)
![3-Methoxy-2-[(propan-2-yloxy)methyl]aniline](/img/structure/B13184535.png)
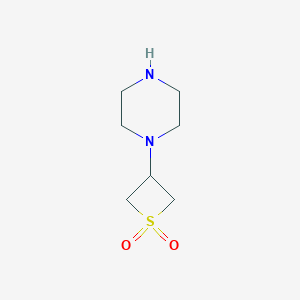
![Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine](/img/structure/B13184545.png)
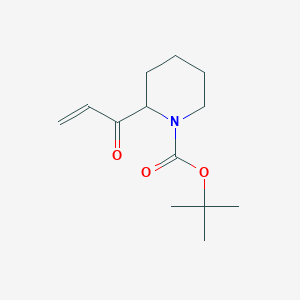
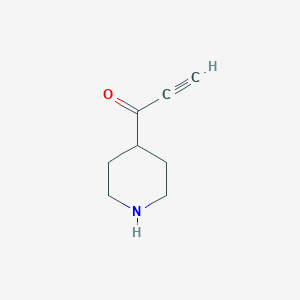

![2-Phenyl-benzo[d]isothiazole-3-thione](/img/structure/B13184561.png)
